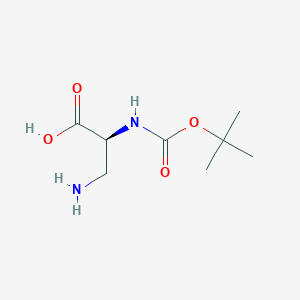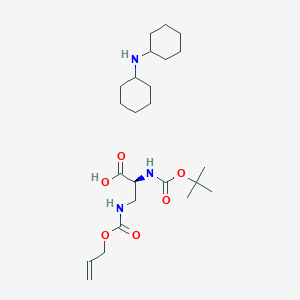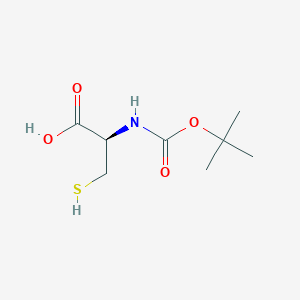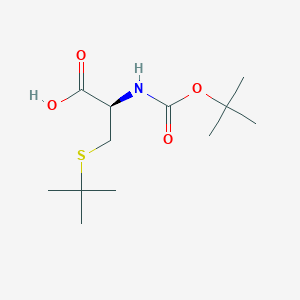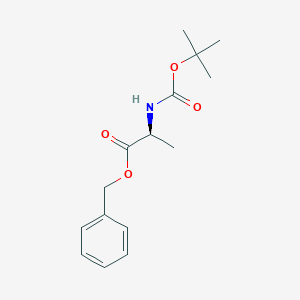
Ester benzylique de BOC-L-alanine
Vue d'ensemble
Description
BOC-L-Alanine benzyl ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the amino group of L-alanine, and a benzyl ester group attached to the carboxyl group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions.
Applications De Recherche Scientifique
BOC-L-Alanine benzyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, where the BOC group protects the amino group during the coupling reactions.
Drug Development: The compound is used in the development of peptide-based drugs and prodrugs, where the BOC group can be selectively removed to release the active drug.
Bioconjugation: It is employed in the conjugation of peptides to various biomolecules, such as antibodies and enzymes, for therapeutic and diagnostic purposes.
Mécanisme D'action
Target of Action
BOC-L-Alanine benzyl ester is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are therefore the amino functions that it protects during synthesis .
Mode of Action
The BOC-L-Alanine benzyl ester interacts with its targets (amino functions) by providing protection during synthesis . This protection is crucial in the synthesis of multifunctional targets, where issues related to the protection of amino functions become prominent . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
It is known that the compound plays a pivotal role in the synthesis of multifunctional targets, particularly in the field of peptide synthesis .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity is indicated by an iLOGP of 3.34 .
Result of Action
The primary result of BOC-L-Alanine benzyl ester’s action is the protection of amino functions during synthesis . This protection facilitates the synthesis of multifunctional targets, particularly in peptide synthesis .
Action Environment
The action of BOC-L-Alanine benzyl ester can be influenced by environmental factors. For instance, the use of a Brønsted Acidic Deep Eutectic Solvent (DES) has been found to provide an efficient and sustainable method for N-Boc deprotection . This method allows for the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Analyse Biochimique
Biochemical Properties
BOC-L-Alanine benzyl ester plays a significant role in biochemical reactions. It is involved in the synthesis of peptides, where it complements the benzyl carbamates (Cbz-compounds) which can be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia . The nature of its interactions with enzymes, proteins, and other biomolecules is largely dependent on the specific biochemical context in which it is used.
Cellular Effects
The effects of BOC-L-Alanine benzyl ester on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, BOC-L-Alanine benzyl ester exerts its effects through its involvement in peptide synthesis. It can bind to biomolecules, potentially influencing enzyme activity and changes in gene expression . The exact mechanism of action is dependent on the specific biochemical context.
Metabolic Pathways
BOC-L-Alanine benzyl ester is involved in the metabolic pathway of peptide synthesis . It may interact with enzymes or cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BOC-L-Alanine benzyl ester typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (BOC) group, followed by the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of BOC-L-Alanine benzyl ester may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
BOC-L-Alanine benzyl ester undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the BOC group can be achieved using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Hydrogenolysis: The benzyl ester group can be cleaved through catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrogenolysis: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed
Deprotection: L-Alanine benzyl ester
Hydrogenolysis: L-Alanine
Substitution: Substituted alanine derivatives
Comparaison Avec Des Composés Similaires
BOC-L-Alanine benzyl ester can be compared with other similar compounds, such as:
BOC-L-Valine benzyl ester: Similar to BOC-L-Alanine benzyl ester but with a valine residue instead of alanine. It is used in peptide synthesis and exhibits similar stability and reactivity.
BOC-L-Leucine benzyl ester: Contains a leucine residue and is used in the synthesis of leucine-containing peptides.
BOC-L-Phenylalanine benzyl ester: Features a phenylalanine residue and is employed in the synthesis of aromatic amino acid-containing peptides.
The uniqueness of BOC-L-Alanine benzyl ester lies in its specific use for alanine-containing peptides, providing a balance between hydrophobicity and reactivity that is essential for certain peptide sequences.
Propriétés
IUPAC Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNCFIIFMFCSHL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450288 | |
| Record name | BOC-L-Alanine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51814-54-1 | |
| Record name | BOC-L-Alanine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


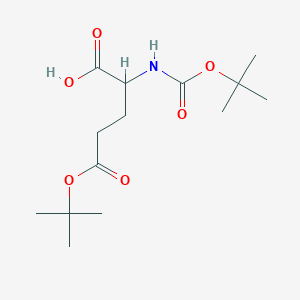
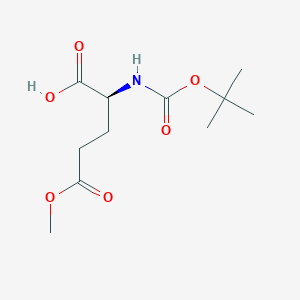
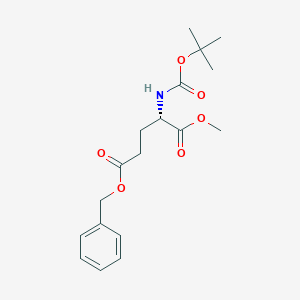
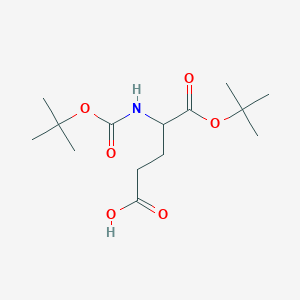
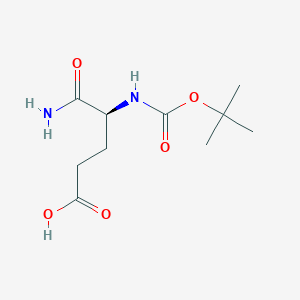
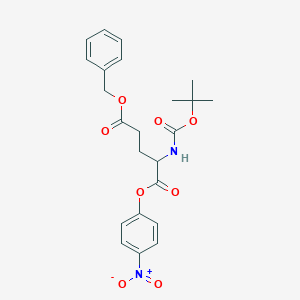
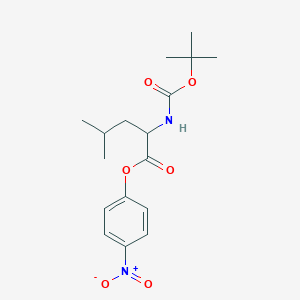
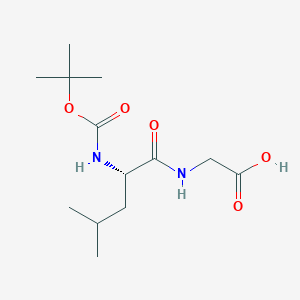
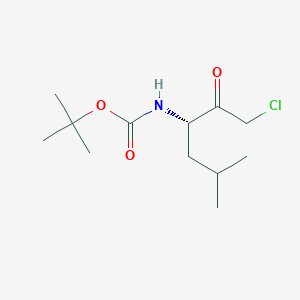
![(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid](/img/structure/B558334.png)
